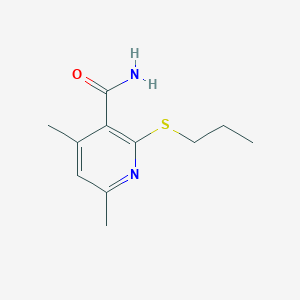![molecular formula C21H24N2O2 B3957813 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3957813.png)
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
Descripción general
Descripción
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as BU99006, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the dopamine, serotonin, and opioid systems. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to activate the kappa opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to reduce the levels of oxidative stress in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is its relatively low potency compared to other compounds with similar pharmacological activities. This may limit its use in certain experiments or applications.
Direcciones Futuras
There are several future directions for research on 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of research is the development of more potent analogs of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide in other diseases, such as cancer and autoimmune disorders. Finally, the mechanism of action of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide needs to be further elucidated to fully understand its pharmacological effects.
Aplicaciones Científicas De Investigación
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain, and inflammation. In particular, 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-14-25-18-10-8-16(9-11-18)21(24)22-13-12-17-15-23-20-7-5-4-6-19(17)20/h4-11,15,23H,2-3,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOSQFFMYLOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-chloro-2-thienyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B3957733.png)
![1-(4-methoxyphenyl)-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3957734.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3957744.png)
![6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957751.png)
![5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoic acid](/img/structure/B3957759.png)


![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![2,6-dimethyl-4-({[(4-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957787.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3957799.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3957827.png)
![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)